(R)-(-)-2-Chlorophenylglycine methyl ester

Beschreibung

BenchChem offers high-quality (R)-(-)-2-Chlorophenylglycine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(-)-2-Chlorophenylglycine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

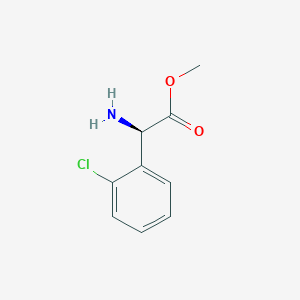

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWOZNRDJNWTPS-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201265152 | |

| Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141109-16-2 | |

| Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141109-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ3WA9YX3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-(-)-2-Chlorophenylglycine methyl ester CAS number 141109-16-2 properties

A-Technical-Guide-to-(R)-(-)-2-Chlorophenylglycine-Methyl-Ester

Abstract

(R)-(-)-2-Chlorophenylglycine methyl ester, registered under CAS number 141109-16-2, is a non-proteinogenic, chiral amino acid derivative of significant interest to the pharmaceutical and fine chemical industries. Its primary value lies in its role as a versatile chiral building block for the asymmetric synthesis of complex, biologically active molecules. This guide provides an in-depth review of its chemical and physical properties, characteristic spectroscopic data, prevalent synthesis and resolution methodologies, and key applications, with a particular focus on its utility in the development of therapeutic agents. The content herein is curated for researchers, chemists, and professionals engaged in drug discovery and process development, offering both foundational knowledge and practical, field-proven insights.

Introduction and Significance

In the landscape of pharmaceutical synthesis, the demand for enantiomerically pure starting materials is paramount. The specific stereochemistry of a drug molecule often dictates its pharmacological efficacy and safety profile. (R)-(-)-2-Chlorophenylglycine methyl ester emerges as a critical intermediate in this context.[1][2] It belongs to a class of α-aryl glycines, which are core structural motifs in numerous pharmaceutical compounds.

The presence of a chiral center at the α-carbon, combined with the electronic influence of the ortho-substituted chloro-phenyl group, makes this molecule a valuable precursor for creating drugs with high specificity for biological targets like receptors or enzymes.[2] Its most notable application is in the synthesis of clopidogrel-related compounds and other active pharmaceutical ingredients (APIs), where the precise (R)- or (S)-configuration is essential for therapeutic activity.[3][4] This guide will elucidate the technical details necessary for its effective utilization in a research and development setting.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is the foundation of its successful application in synthesis. The properties of (R)-(-)-2-Chlorophenylglycine methyl ester are summarized below.

| Property | Value | Source |

| CAS Number | 141109-16-2 | [1][5][6][7] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][5][7] |

| Molecular Weight | 199.63 g/mol | [1][7][8] |

| IUPAC Name | Methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | [5][8] |

| Appearance | Typically a solid or oil | [6] |

| Boiling Point | 270.097 °C at 760 mmHg | [1] |

| Density | 1.258 g/cm³ | [1] |

| Refractive Index | 1.551 | [1] |

| Flash Point | 117.151 °C | [1] |

| Solubility | Slightly soluble in Acetonitrile, Chloroform, DMSO, Methanol | [1] |

| SMILES String | COC(C1=C(Cl)C=CC=C1)=O | [6] |

| InChI Key | UTWOZNRDJNWTPS-MRVPVSSYSA-N | [6] |

Chemical Structure

The molecular architecture of (R)-(-)-2-Chlorophenylglycine methyl ester is fundamental to its reactivity and chiral recognition.

Caption: 2D Structure of (R)-(-)-2-Chlorophenylglycine methyl ester.

Representative Spectroscopic Characteristics

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show:

-

~7.2-7.5 ppm (m, 4H): A complex multiplet corresponding to the four protons on the aromatic ring.

-

~4.8-5.2 ppm (s, 1H): A singlet for the α-proton. The position is shifted downfield due to the adjacent chlorine-substituted ring and the ester group.

-

~3.7-3.8 ppm (s, 3H): A sharp singlet for the methyl ester protons.

-

~1.8-2.5 ppm (br s, 2H): A broad singlet for the amine (NH₂) protons. The chemical shift and appearance of this peak are highly dependent on solvent, concentration, and temperature.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include:

-

~172-175 ppm: Carbonyl carbon of the methyl ester.

-

~127-140 ppm: A set of signals for the aromatic carbons. The carbon bearing the chlorine atom will be in the lower end of this range, while the ipso-carbon attached to the chiral center will be further downfield.

-

~58-62 ppm: The chiral α-carbon.

-

~52-54 ppm: The methoxy carbon of the ester.

-

-

IR (Infrared) Spectroscopy:

-

3300-3400 cm⁻¹: N-H stretching vibrations of the primary amine.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2960 cm⁻¹: Aliphatic C-H stretching from the methyl group.

-

~1735-1750 cm⁻¹: A strong C=O stretching band, characteristic of the ester functional group.

-

~1600, 1475 cm⁻¹: C=C stretching bands within the aromatic ring.

-

~1000-1250 cm⁻¹: C-O stretching of the ester.

-

~750-770 cm⁻¹: C-Cl stretching, characteristic of ortho-disubstituted benzene.

-

-

MS (Mass Spectrometry): The electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 199, along with a characteristic M+2 peak at m/z 201 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Synthesis and Chiral Resolution

The industrial production of enantiomerically pure (R)-(-)-2-Chlorophenylglycine methyl ester relies on a robust strategy involving the synthesis of a racemic mixture followed by efficient chiral resolution.

Racemate Synthesis

The most common route to the racemic parent amino acid, (R,S)-2-chlorophenylglycine, is the Strecker synthesis . This three-component reaction utilizes 2-chlorobenzaldehyde, a cyanide source (like sodium cyanide), and an ammonia source (like ammonium chloride).[9][10] The resulting α-aminonitrile is then hydrolyzed to yield the racemic amino acid. Subsequent esterification, typically using methanol with an acid catalyst such as thionyl chloride (SOCl₂) or sulfuric acid, produces the racemic methyl ester.[11][12]

Chiral Resolution: The Key to Enantiopurity

Obtaining the desired (R)-enantiomer requires separating it from the (S)-enantiomer. Two primary methodologies dominate this field: classical chemical resolution and modern chemo-enzymatic methods.

A. Classical Chemical Resolution: This technique involves the diastereoselective crystallization of the enantiomers with a chiral resolving agent. For 2-chlorophenylglycine and its esters, D-(+)-camphor-10-sulfonic acid has proven to be an effective resolving agent.[9][13] The process involves reacting the racemic mixture with the chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, most importantly, different solubilities in a given solvent system. This solubility difference allows for the fractional crystallization of one diastereomer, leaving the other in the mother liquor.[13] Subsequent treatment of the isolated salt with a base liberates the enantiomerically enriched free amino acid or ester.

B. Chemo-Enzymatic Resolution: Enzymatic methods offer high selectivity and operate under mild, environmentally friendly conditions, making them highly attractive for industrial applications. A well-documented approach for this system involves the use of Penicillin G Acylase (PGA) .[8][14]

The causality behind this workflow is as follows:

-

N-Acetylation: The racemic amino acid is first protected, for example, by reacting it with phenylacetyl chloride to form (R,S)-N-phenylacetyl-2-chlorophenylglycine.[8][14] This step is crucial because the native amino acid is not a substrate for the enzyme; the N-phenylacetyl group mimics the side chain of penicillin G, the natural substrate for PGA.

-

Enantioselective Hydrolysis: The N-acetylated racemate is then treated with immobilized Penicillin G Acylase in an aqueous medium. The enzyme acts as a chiral catalyst, selectively hydrolyzing the amide bond of the (S)-enantiomer to yield (S)-2-chlorophenylglycine and phenylacetic acid. The (R)-N-phenylacetyl-2-chlorophenylglycine remains unreacted.[8][14]

-

Separation and Processing: The resulting mixture can be easily separated. The free (S)-amino acid can be isolated, while the unreacted (R)-N-phenylacetyl derivative is recovered.

-

Racemization and Recycling: A key advantage for process efficiency is that the unwanted (R)-N-phenylacetyl derivative can be racemized under heat and recycled back into the enzymatic resolution step, significantly improving the overall process yield.[14] The desired (R)-amino acid can be obtained by chemical hydrolysis of the (R)-N-phenylacetyl derivative, followed by esterification to yield the final product.

Caption: Chemo-enzymatic resolution workflow for isolating the (R)-enantiomer.

Applications in Drug Development

(R)-(-)-2-Chlorophenylglycine methyl ester is a valuable intermediate, primarily because its enantiomeric counterpart, the (S)-enantiomer, is a direct precursor to the blockbuster antiplatelet drug, Clopidogrel .[4][13] Consequently, the resolution process that separates the (R) and (S) forms is of immense commercial importance.

While the (S)-enantiomer is directly incorporated into Clopidogrel, the (R)-enantiomer is not waste. It serves two critical functions:

-

As described above, it can be racemized and recycled, maximizing the atom economy of the overall synthesis.[13]

-

It is used as a starting material for the synthesis of clopidogrel-related compounds and impurities, which are required as analytical standards for quality control and regulatory filings.[3]

Beyond the Clopidogrel family, this compound is also listed as an intermediate for the synthesis of Tolterodine , a medication used to treat urinary incontinence, highlighting its versatility.[5] Its general utility as a non-natural amino acid ester makes it a candidate for incorporation into novel peptide-based therapeutics or as a chiral scaffold in medicinal chemistry programs.

Experimental Protocol: Enzymatic Resolution (Illustrative)

This protocol is a representative, self-validating methodology based on principles described in the literature for isolating the (R)-N-phenylacetyl derivative, the precursor to the title compound.[8][14]

Objective: To resolve racemic (R,S)-N-phenylacetyl-2-chlorophenylglycine using immobilized penicillin G acylase.

Materials:

-

(R,S)-N-phenylacetyl-2-chlorophenylglycine

-

Immobilized Penicillin G Acylase (PGA)

-

Ammonia solution (for pH adjustment)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Magnetic stirrer and stir bar

-

pH meter

-

Reaction vessel

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Substrate Preparation:

-

Suspend 91.2 g (0.3 mol) of (R,S)-N-phenylacetyl-2-chlorophenylglycine in 600 mL of deionized water in a suitable reaction vessel.

-

Rationale: The reaction is performed in an aqueous medium, which is the natural environment for the enzyme and is environmentally benign.

-

Slowly add ammonia solution while stirring to adjust the pH to 8.0. The solid will dissolve as it is neutralized.

-

Rationale: The optimal pH for PGA activity is typically slightly alkaline. Maintaining this pH is critical for enzyme stability and catalytic efficiency.

-

-

Enzymatic Reaction:

-

Add 18.3 g of immobilized penicillin G acylase to the solution.

-

Rationale: Immobilized enzymes are preferred for industrial processes as they can be easily recovered by simple filtration and reused, drastically reducing costs.

-

Stir the mixture at a constant temperature of 30°C for 12 hours.

-

Rationale: 30°C is a mild temperature that ensures good enzyme activity without causing thermal denaturation. The reaction progress should be monitored (e.g., by HPLC) to confirm the conversion of ~50% of the starting material, which indicates complete hydrolysis of the (S)-enantiomer.

-

-

Enzyme Recovery:

-

After the reaction is complete, turn off the stirrer and filter the mixture to recover the immobilized enzyme. Wash the enzyme beads with deionized water.

-

Self-Validation: The recovered enzyme can be stored and reused for subsequent batches. Consistent activity over multiple cycles validates the stability of the immobilization and the cost-effectiveness of the process.

-

-

Product Separation:

-

Transfer the filtrate to a clean vessel. While stirring, slowly add concentrated HCl to adjust the pH to 1-2.

-

Rationale: At this acidic pH, the unreacted (R)-N-phenylacetyl-2-chlorophenylglycine, being a carboxylic acid, is protonated and becomes insoluble, precipitating out of the solution. The (S)-2-chlorophenylglycine, being an amino acid, remains dissolved as its hydrochloride salt.

-

Filter the resulting slurry to collect the precipitated solid. Wash the solid with hot water to remove any trapped (S)-enantiomer salt.

-

Dry the solid to obtain (R)-N-phenylacetyl-2-chlorophenylglycine. This is the direct precursor to the title compound via hydrolysis and esterification.

-

-

Validation and Characterization:

-

The purity and enantiomeric excess (e.e.) of the isolated (R)-N-phenylacetyl derivative should be confirmed using chiral HPLC. The filtrate can also be analyzed to confirm the presence of the (S)-amino acid.

-

Safety and Handling

(R)-(-)-2-Chlorophenylglycine methyl ester is a chemical intermediate and should be handled with appropriate care in a laboratory or industrial setting. Users should consult the specific Safety Data Sheet (SDS) provided by the supplier. General precautions include:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

(R)-(-)-2-Chlorophenylglycine methyl ester is more than a simple chemical; it is an enabling tool for the construction of complex, life-saving medicines. Its value is intrinsically linked to the principles of stereochemistry and the sophisticated methods of asymmetric synthesis and chiral resolution. The chemo-enzymatic route, in particular, represents a pinnacle of green chemistry, offering high selectivity and efficiency. For researchers and developers, a thorough understanding of the properties, synthesis, and applications of this chiral building block is essential for innovating the next generation of pharmaceuticals.

References

-

(R)-(-)-2-CHLOROPHENYLGLYCINE METHYL ESTER(141109-16-2) | LookChem. [Link]

- Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.

-

Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase | Request PDF. ResearchGate. [Link]

-

Resolution of racemic 2-chlorophenyl glycine followed by (S)-clopidogrel synthesis. ResearchGate. [Link]

- Racemization of optically active 2-substituted phenylglycine esters.

-

141109-16-2 CAS MSDS ((R)-(-)-2-CHLOROPHENYLGLYCINE... | Molbase. [Link]

-

Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Patsnap Eureka. [Link]

- Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.

-

Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Discovery. University of Groningen. [Link]

- Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.

-

(PDF) Clopidogrel Hydrogen Sulfate. ResearchGate. [Link]

- Synthesis of clopidogrel impurity intermediate.

-

methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | C9H10ClNO2 | CID 11735787. PubChem. [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Glycine methyl ester hydrochloride(5680-79-5) 13C NMR spectrum [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 141109-16-2|(R)-Methyl 2-amino-2-(2-chlorophenyl)acetate|BLD Pharm [bldpharm.com]

- 5. (R)-(-)-2-Chlorophenylglycine methyl ester | Sigma-Aldrich [sigmaaldrich.com]

- 6. hmdb.ca [hmdb.ca]

- 7. methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | C9H10ClNO2 | CID 11735787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Glycine methyl ester hydrochloride(5680-79-5) 1H NMR spectrum [chemicalbook.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. (R)-(-)-2-CHLOROPHENYLGLYCINE METHYL ESTER | 141109-16-2 [chemicalbook.com]

- 12. hmdb.ca [hmdb.ca]

- 13. rsc.org [rsc.org]

- 14. Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 71779080 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-(-)-2-Chlorophenylglycine Methyl Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the physical and chemical properties, synthesis, analytical characterization, and applications of (R)-(-)-2-Chlorophenylglycine methyl ester. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this critical chiral building block.

Introduction: The Strategic Importance of Chiral Phenylglycine Derivatives

In the landscape of modern drug discovery and development, the emphasis on stereochemical purity is paramount. Chiral α-amino acids and their derivatives are foundational to the synthesis of a multitude of pharmaceuticals, where the specific three-dimensional arrangement of atoms is often the key determinant of therapeutic efficacy and safety. Within this class of molecules, phenylglycine derivatives are of particular interest. (R)-(-)-2-Chlorophenylglycine methyl ester, with its defined (R)-stereocenter and an ortho-chlorine substituent on the phenyl ring, is a valuable intermediate in medicinal chemistry.[1] The presence of the chlorine atom can profoundly influence the molecule's conformational preferences, electronic character, and metabolic stability, offering distinct advantages in the design of novel therapeutic agents. This guide will provide a detailed exploration of the properties and applications of this specific enantiomer.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is essential for its effective application in synthesis, formulation, and quality control. The key physical and chemical data for (R)-(-)-2-Chlorophenylglycine methyl ester are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | [2] |

| Synonyms | (R)-o-chlorophenylglycine methyl ester, (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate | [2] |

| CAS Number | 141109-16-2 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2][3][4] |

| Molecular Weight | 199.63 g/mol | [1][2][4][5] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 80 - 83 °C | [2] |

| Solubility | Soluble in acetonitrile, chloroform, and DMSO (slightly) | [2] |

| SMILES String | COC(C1=C(Cl)C=CC=C1)=O | [5] |

Note: Physical properties such as melting point may vary slightly between batches and suppliers. Always consult the Certificate of Analysis for lot-specific data.

Synthesis and Control of Chirality

The synthesis of enantiomerically pure (R)-(-)-2-Chlorophenylglycine methyl ester is a critical process that demands precise control over stereochemistry. The methodologies employed often involve either the resolution of a racemic mixture or an asymmetric synthesis approach.

Synthesis via Racemic Mixture and Resolution

A common and industrially relevant approach begins with the synthesis of racemic 2-chlorophenylglycine, often via the Strecker synthesis, followed by resolution of the enantiomers.

Conceptual Workflow: Strecker Synthesis and Resolution

Caption: A typical synthetic route involving Strecker synthesis and chiral resolution.

Expertise & Experience: The Strecker synthesis provides a robust and cost-effective method for producing the racemic amino acid.[6] The critical step in this pathway is the chiral resolution. The choice of resolving agent, such as D-camphor sulfonic acid, is crucial for the efficient separation of the diastereomeric salts through crystallization.[6] The success of this resolution is highly dependent on factors like solvent selection, temperature control, and the precise stoichiometry of the resolving agent.

Chemo-enzymatic Synthesis

An alternative and often more elegant approach involves the use of enzymes to achieve high enantioselectivity.

Conceptual Workflow: Chemo-enzymatic Synthesis

Caption: Chemo-enzymatic resolution for preparing the (R)-enantiomer.

Expertise & Experience: This method utilizes an immobilized penicillin acylase to selectively hydrolyze the N-phenylacetyl derivative of the (S)-enantiomer, leaving the desired (R)-enantiomer's derivative unreacted.[7][8] This approach is lauded for its high yield, exceptional optical purity, and environmentally friendly nature.[7][8] The unreacted (R)-N-phenylacetyl-2-chlorophenylglycine can then be isolated and hydrolyzed to yield the (R)-amino acid, which is subsequently esterified.

Chemical Reactivity and Handling

The reactivity of (R)-(-)-2-Chlorophenylglycine methyl ester is primarily dictated by its primary amine and methyl ester functional groups.

-

N-Acylation and N-Alkylation: The primary amine is nucleophilic and readily undergoes reactions with acylating and alkylating agents.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Safe Handling and Storage:

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11] Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.[9][11] Avoid contact with skin and eyes.[9][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents.

Applications in Drug Development

(R)-(-)-2-Chlorophenylglycine methyl ester is a key chiral building block in the synthesis of various pharmaceutical compounds.[1] Its most prominent application is in the synthesis of the antiplatelet drug, Clopidogrel .

Role in Clopidogrel Synthesis: (R)-(-)-2-Chlorophenylglycine methyl ester serves as a precursor to the active (S)-enantiomer of Clopidogrel.[12] The synthesis involves a series of transformations where the stereocenter of the starting material is retained. The ortho-chlorophenyl group is a crucial pharmacophore that interacts with specific receptors or enzymes in the body.[1] The use of the enantiomerically pure starting material is essential to produce the final drug with the desired stereochemistry, which is critical for its therapeutic effect.

Analytical Characterization

To ensure the identity, purity, and enantiomeric excess of (R)-(-)-2-Chlorophenylglycine methyl ester, a suite of analytical techniques is employed.

| Technique | Purpose | Expected Outcome |

| ¹H NMR | Structural elucidation and purity assessment | Characteristic signals for aromatic, methine, amine, and methyl protons with appropriate chemical shifts and integration. |

| Mass Spectrometry | Molecular weight confirmation | Detection of the molecular ion peak corresponding to the calculated molecular weight (199.63 g/mol ). |

| Chiral HPLC | Determination of enantiomeric purity (e.e.) | Baseline separation of the (R) and (S) enantiomers, allowing for the quantification of the enantiomeric excess. |

| FT-IR Spectroscopy | Functional group identification | Characteristic absorption bands for N-H, C=O (ester), and C-Cl bonds. |

Protocol: Esterification of (R)-(-)-2-Chlorophenylglycine

This protocol describes a common laboratory method for the esterification of the amino acid to its methyl ester.

-

Reaction Setup: Suspend (R)-(-)-2-Chlorophenylglycine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise to the stirred suspension.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.[13]

-

Work-up: Cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization, for example, from a methanol-ether solvent system, to yield the pure (R)-(-)-2-Chlorophenylglycine methyl ester.[13]

Trustworthiness: This protocol is a standard and well-established method for the esterification of amino acids. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product's identity and purity should be confirmed by the analytical techniques listed in the table above.

Conclusion

(R)-(-)-2-Chlorophenylglycine methyl ester is a cornerstone chiral intermediate in pharmaceutical synthesis, most notably for the production of Clopidogrel. Its synthesis through either chemical resolution or chemo-enzymatic methods allows for the production of highly pure enantiomeric material. A thorough understanding of its physicochemical properties, reactivity, and analytical characterization is crucial for its effective use in drug development. As the pharmaceutical industry continues to prioritize stereochemically pure drugs, the importance of versatile and well-characterized building blocks like (R)-(-)-2-Chlorophenylglycine methyl ester will undoubtedly persist.

References

-

HIMEDIA. Material Safety Data Sheet. [Link]

-

Chem-Supply. MSDS of (R)-(-)-2-Chlorophenylglycine methyl ester. [Link]

- van der Meijden, M. W., et al. (2008). Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Discovery. Organic Process Research & Development, 12(6), 1157–1161.

- Google Patents. CN101864464B - Chemical-enzyme method for preparing (S)

-

Patsnap Eureka. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. [Link]

- Google Patents.

-

ChemBK. S-(+)-2-chlorophenyl glycine methyl ester hydrochloride. [Link]

-

ResearchGate. (PDF) Clopidogrel Hydrogen Sulfate. [Link]

- Google Patents. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.

-

PubChem. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 141109-16-2 CAS MSDS ((R)-(-)-2-CHLOROPHENYLGLYCINE METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 141109-16-2 Cas No. | (R)-(-)-2-Chlorophenylglycine methyl ester | Matrix Scientific [matrixscientific.com]

- 4. scbt.com [scbt.com]

- 5. (R)-(-)-2-Chlorophenylglycine methyl ester | Sigma-Aldrich [sigmaaldrich.com]

- 6. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 7. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]

- 8. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 9. himediadownloads.com [himediadownloads.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. pure.rug.nl [pure.rug.nl]

- 13. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]

(R)-(-)-2-Chlorophenylglycine methyl ester molecular weight and formula

An In-depth Technical Guide to (R)-(-)-2-Chlorophenylglycine Methyl Ester: Properties, Synthesis, and Chiral Integrity

Abstract

(R)-(-)-2-Chlorophenylglycine methyl ester (CAS No. 141109-16-2) is a chiral non-proteinogenic amino acid derivative of significant interest in pharmaceutical process chemistry. While its enantiomer, the (S)-form, is a pivotal intermediate in the synthesis of the blockbuster antiplatelet drug Clopidogrel, the (R)-enantiomer presents a critical challenge in stereoselective synthesis.[1][2] Efficient management of this "unwanted" enantiomer through resolution, racemization, and recycling is paramount for the economic and environmental viability of large-scale drug manufacturing. This guide provides a detailed examination of the physicochemical properties, synthetic routes, chiral resolution techniques, and analytical characterization of (R)-(-)-2-Chlorophenylglycine methyl ester, offering a technical resource for researchers and process chemists in drug development.

Core Physicochemical & Structural Data

The fundamental identity and properties of (R)-(-)-2-Chlorophenylglycine methyl ester are summarized below. Accurate characterization is the cornerstone of its use in synthetic and analytical applications.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀ClNO₂ | [3][4][5] |

| Molecular Weight | 199.63 g/mol | [3][4][6] |

| CAS Number | 141109-16-2 | [3][5][6] |

| Appearance | White to Off-White Solid | [7] |

| Melting Point | 80 - 83 °C | [7] |

| IUPAC Name | methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | [8] |

| Synonyms | (R)-o-chlorophenylglycine methyl ester | [7] |

| InChI Key | UTWOZNRDJNWTPS-MRVPVSSYSA-N | [6] |

| Canonical SMILES | COC(=O)C(C1=CC=CC=C1Cl)N | [6] |

Synthesis, Resolution, and Racemization

The industrial production of enantiomerically pure pharmaceutical intermediates rarely relies on direct asymmetric synthesis alone. More commonly, a racemic mixture is produced and then resolved into its constituent enantiomers. The undesired enantiomer, in this case (R)-(-)-2-Chlorophenylglycine methyl ester, is often racemized and recycled back into the resolution process to maximize yield.

General Synthetic Workflow

The synthesis typically begins with the Strecker synthesis of the racemic amino acid, (R,S)-2-chlorophenylglycine, from o-chlorobenzaldehyde, followed by esterification and subsequent chiral resolution.[9][10]

Caption: General workflow for the synthesis and resolution of 2-Chlorophenylglycine methyl ester.

Key Methodologies: Esterification and Resolution

The conversion of the parent amino acid to its methyl ester is a prerequisite for many resolution techniques and subsequent coupling reactions. The resolution step is the most critical, defining the stereochemical purity of the final product.

This protocol describes a common laboratory method for the esterification of the racemic amino acid using thionyl chloride in methanol. This method is effective as it generates HCl in situ, which catalyzes the reaction.

Rationale: Thionyl chloride (SOCl₂) reacts with methanol to form methyl sulfite and hydrogen chloride. The HCl protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by the formation of gaseous byproducts.

Step-by-Step Methodology:

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: Suspend (R,S)-2-Chlorophenylglycine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of amino acid).

-

Reaction: Cool the suspension in an ice bath (0-5°C). Add thionyl chloride (1.2-1.5 eq) dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 10°C.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.[1][10]

-

Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Isolation: The resulting solid, the hydrochloride salt of the racemic ester, can be isolated by filtration after precipitation with an anti-solvent like tert-butyl methyl ether (TBME) or diethyl ether.[1] Wash the solid with the anti-solvent and dry under vacuum.

This protocol outlines the conceptual steps for resolving the racemic ester using a chiral resolving agent, such as a derivative of tartaric acid.

Rationale: A chiral acid (like L-tartaric acid) reacts with the racemic amino ester base to form two diastereomeric salts: [(R)-ester:(L)-acid] and [(S)-ester:(L)-acid]. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system, allowing for their separation by fractional crystallization.

Step-by-Step Methodology:

-

Salt Formation: Dissolve the racemic methyl ester hydrochloride in water and neutralize with a base (e.g., ammonia) to obtain the free base. Extract the free base into an organic solvent (e.g., dichloromethane).

-

Addition of Resolving Agent: Dissolve a chiral resolving agent (e.g., L-tartaric acid, ~0.5 eq) in a suitable solvent (e.g., methanol or ethanol).

-

Crystallization: Add the resolving agent solution to the free base solution. One diastereomeric salt will preferentially crystallize out of the solution upon standing or cooling. The choice of solvent is critical and often requires empirical optimization.

-

Isolation: Collect the crystals by filtration. This solid is an enantiomerically enriched diastereomeric salt.

-

Liberation of Free Ester: Suspend the isolated salt in a biphasic system (e.g., water and an organic solvent). Add a base to neutralize the chiral acid and liberate the free amino ester into the organic layer.

-

Analysis: Determine the enantiomeric excess (e.e.) of the isolated ester using a suitable chiral analytical method (see Section 3).

Analytical Characterization & Quality Control

Ensuring the stereochemical integrity of (R)-(-)-2-Chlorophenylglycine methyl ester is paramount. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique for this purpose.[9][11]

Analytical Workflow for Enantiomeric Purity

Caption: Standard workflow for determining enantiomeric purity by Chiral HPLC.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general guideline for the chiral separation of (R)- and (S)-2-Chlorophenylglycine methyl ester. Specific conditions (column, mobile phase, flow rate) must be optimized for the particular CSP used.

Rationale: A Chiral Stationary Phase contains a single enantiomer of a chiral selector covalently bonded to the support (e.g., silica). The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP. These complexes have different binding energies, leading to different retention times and thus separation.

Step-by-Step Methodology:

-

System: A standard HPLC system equipped with a UV detector.

-

Chiral Column: Select a suitable CSP. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are often effective for this class of compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) is often added to improve peak shape for basic analytes. A typical starting point could be 90:10 Hexane:Isopropanol.

-

Sample Preparation: Prepare a standard of the racemic material and a solution of the sample to be tested at a concentration of ~1 mg/mL in the mobile phase.

-

Analysis:

-

Inject the racemic standard to determine the retention times for both the (R)- and (S)-enantiomers.

-

Inject the test sample.

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

-

-

Calculation: Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the two enantiomers: % e.e. = [(A_major - A_minor) / (A_major + A_minor)] x 100% Where A_major is the area of the desired enantiomer and A_minor is the area of the other.

Relevance in Pharmaceutical Manufacturing

The primary industrial relevance of the 2-chlorophenylglycine scaffold is in the synthesis of Clopidogrel.[1] Clopidogrel is an antiplatelet agent that functions as an irreversible inhibitor of the P2Y₁₂ ADP receptor on platelets, which is crucial for preventing blood clots.[12] The therapeutic activity resides exclusively in the (S)-enantiomer.

Caption: Simplified mechanism of action for (S)-Clopidogrel.

Consequently, during resolution, the (S)-(+)-2-Chlorophenylglycine methyl ester is the desired product, while the (R)-(-)-ester is the "unwanted" byproduct.[1] Advanced chemical processes focus on efficiently racemizing this (R)-enantiomer, for instance by heating with thionyl chloride, allowing it to be fed back into the chiral resolution step, thereby transforming a potentially wasteful process into a highly efficient, atom-economical cycle.[13]

Conclusion

(R)-(-)-2-Chlorophenylglycine methyl ester is a compound whose significance is defined by its stereochemical relationship to a pharmaceutically active counterpart. A thorough understanding of its properties, the nuances of its separation from its enantiomer, and the methods for its racemization and recycling are essential for any scientist or engineer involved in the synthesis of chiral drugs. The protocols and workflows detailed in this guide provide a foundational framework for the practical handling and analysis of this important chiral intermediate.

References

- Google Patents.

-

van der Meijden, M. W., et al. (2008). Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel. Organic Process Research & Development. University of Groningen. [Link]

-

Patsnap. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. [Link]

- Google Patents. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters.

- Google Patents. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11735787, methyl (2R)-2-amino-2-(2-chlorophenyl)acetate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71779080, Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66570694, (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. [Link]

- Google Patents. CN101864464B - Chemical-enzyme method for preparing (S)

-

Wiley. SpectraBase. Methyl 2-(2-chlorophenyl)acetate. [Link]

-

ResearchGate. (PDF) Chiral Separation Principles. [Link]

Sources

- 1. pure.rug.nl [pure.rug.nl]

- 2. Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Online | Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Manufacturer and Suppliers [scimplify.com]

- 3. scbt.com [scbt.com]

- 4. (R)-(-)-2-Chlorophenylglycine methyl ester | Sigma-Aldrich [sigmaaldrich.com]

- 5. 141109-16-2 Cas No. | (R)-(-)-2-Chlorophenylglycine methyl ester | Matrix Scientific [matrixscientific.com]

- 6. Page loading... [guidechem.com]

- 7. 141109-16-2 CAS MSDS ((R)-(-)-2-CHLOROPHENYLGLYCINE METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | C9H10ClNO2 | CID 11735787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 10. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]

- 13. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of (R)-(-)-2-Chlorophenylglycine Methyl Ester

Abstract

(R)-(-)-2-Chlorophenylglycine methyl ester is a pivotal chiral intermediate, most notably in the synthesis of the antiplatelet agent Clopidogrel. Its stereochemical purity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the primary synthetic routes to this valuable compound, designed for researchers, chemists, and process development professionals. We will dissect and compare classical resolution, chemo-enzymatic kinetic resolution, and modern asymmetric synthesis strategies. Each methodology is presented with a focus on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of its advantages and limitations in both laboratory and industrial settings.

Introduction: The Significance of a Chiral Building Block

Non-proteinogenic α-amino acids are fundamental components in the architecture of numerous pharmaceuticals. Among these, optically pure phenylglycine derivatives hold a place of distinction. (R)-(-)-2-Chlorophenylglycine methyl ester (Figure 1) is a critical starting material for several drugs, its primary application being the synthesis of (S)-Clopidogrel[1][2]. The specific (R)-configuration of the amino ester is essential for constructing the correct stereochemistry of the final drug molecule. Consequently, the development of efficient, scalable, and economically viable methods to produce this intermediate with high enantiomeric purity is a subject of intense research and industrial focus.

This document serves as a technical guide, moving beyond a simple recitation of methods to explain the causality behind experimental choices, offering insights into process optimization, and providing a comparative framework for selecting the most suitable synthesis route for a given application.

Figure 1: Structure of (R)-(-)-2-Chlorophenylglycine Methyl Ester

Caption: The chiral center (Cα*) is key to the molecule's utility.

Foundational Step: Synthesis of Racemic 2-Chlorophenylglycine

Before any stereoselective synthesis or resolution can occur, the racemic precursor, (R,S)-2-chlorophenylglycine or its methyl ester, must be prepared. The classical Strecker synthesis, adapted for this specific molecule, is a common starting point.

Modified Strecker Synthesis

This route begins with 2-chlorobenzaldehyde and proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed.

-

Causality: The Strecker synthesis is a robust and well-established method for creating α-amino acids from aldehydes. The use of cyanide as a carbon source for the carboxyl group and ammonia for the amino group is a highly convergent approach[3]. The initial reaction forms a racemic α-aminonitrile, establishing the core structure. Subsequent hydrolysis, typically under harsh acidic or basic conditions, converts the nitrile to a carboxylic acid.

Experimental Protocol: Synthesis of (R,S)-2-Chlorophenylglycine[3]

-

Reaction Setup: In a suitable reaction vessel, a solution of 2-chlorobenzaldehyde (1 eq), ammonium hydrogencarbonate (NH₄HCO₃, ~1.5 eq), and sodium cyanide (NaCN, ~1.5 eq) is prepared in a mixture of methanol and water.

-

Cyanation: The mixture is stirred at 65-70°C for approximately 5 hours. During this time, the aldehyde reacts with ammonia (from the bicarbonate) and cyanide to form the racemic α-aminonitrile.

-

Hydrolysis: The reaction mixture is concentrated to remove methanol and then transferred to an autoclave. A strong base (e.g., 45% NaOH solution) is added, and the mixture is refluxed at high temperature (e.g., 120°C) for 4 hours to hydrolyze the nitrile group to a carboxylate.

-

Work-up and Isolation: The mixture is cooled, treated with activated carbon to remove impurities, and filtered. The pH of the filtrate is carefully adjusted to the isoelectric point (pH 7-8) using a strong acid (e.g., 50% H₂SO₄) to precipitate the racemic 2-chlorophenylglycine. The solid product is collected by filtration, washed with water, and dried.

This process provides the racemic amino acid, which can then be esterified to the methyl ester before undergoing resolution.

Strategic Approaches to Enantiomeric Purity

Three primary strategies dominate the synthesis of the target (R)-enantiomer: classical resolution of a racemate, kinetic resolution (often enzyme-mediated), and direct asymmetric synthesis.

Caption: Workflow for chemo-enzymatic resolution. Note: This diagram shows the synthesis of the (S)-enantiomer, which is required for Clopidogrel. To obtain the (R)-enantiomer, one would esterify the unreacted (R)-N-acyl intermediate after hydrolysis and deprotection.

Mechanistic Insight: Penicillin Acylase

Penicillin G acylase (PGA) from E. coli is an N-terminal nucleophile (Ntn) hydrolase.[4][5] Its catalytic mechanism involves a serine residue (βSer1) at the N-terminus of the β-chain. The enzyme exhibits high stereoselectivity, preferentially hydrolyzing the N-phenylacetyl group from the (S)-enantiomer of the substrate while leaving the (R)-enantiomer largely untouched.[6]

-

Acylation: The catalytic serine's hydroxyl group performs a nucleophilic attack on the amide carbonyl of the (S)-substrate, forming a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole" in the active site.

-

Acyl-Enzyme Intermediate: The intermediate collapses, releasing the free (S)-amino acid and forming a covalent acyl-enzyme intermediate.

-

Deacylation: A water molecule, activated by the enzyme, hydrolyzes the acyl-enzyme intermediate, releasing phenylacetic acid and regenerating the free enzyme.

Detailed Experimental Protocols

The following protocols outline the multi-step chemo-enzymatic synthesis of the (S)-enantiomer, which is more commonly documented due to its use in Clopidogrel synthesis. The process for the (R)-enantiomer is analogous, involving the isolation and processing of the unreacted N-acyl intermediate.

Protocol 5.3.1: N-Acylation of Racemic 2-Chlorophenylglycine [1][8]

-

Setup: Dissolve (R,S)-2-chlorophenylglycine (1 eq) and NaOH (2-3 eq) in water. Cool the solution in an ice bath.

-

Reaction: Slowly add an acylating agent, such as phenylacetyl chloride (1-1.2 eq), dropwise while maintaining a low temperature and a pH of 8-10.

-

Incubation: After addition, allow the reaction to stir at room temperature overnight.

-

Isolation: Acidify the reaction mixture to pH 1-2 with HCl. The (R,S)-N-phenylacetyl-2-chlorophenylglycine will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash, and dry. Yields are typically high (>95%).

Protocol 5.3.2: Enzymatic Kinetic Resolution [1][8]

-

Setup: Suspend the racemic N-phenylacetyl-2-chlorophenylglycine in water and adjust the pH to 8.0 with aqueous ammonia.

-

Enzymatic Reaction: Add immobilized penicillin G acylase (e.g., 1:5 enzyme:substrate weight ratio). Stir the mixture at a controlled temperature (e.g., 30°C) for several hours (e.g., 12 hours). The enzyme will selectively hydrolyze the (S)-enantiomer.

-

Enzyme Removal: Remove the immobilized enzyme by filtration. The enzyme can be washed and recycled multiple times.

-

Separation of Enantiomers:

-

To isolate the unreacted (R)-enantiomer: Acidify the filtrate to pH 1-2 with concentrated HCl. The (R)-N-phenylacetyl-2-chlorophenylglycine precipitates and is collected by filtration. Yields are typically around 45-48% (max 50%).

-

To isolate the hydrolyzed (S)-amino acid: Concentrate the remaining filtrate and adjust the pH to the isoelectric point to precipitate the (S)-2-chlorophenylglycine.

-

Protocol 5.3.3: Racemization and Recycling of the (R)-Enantiomer [9][10]

-

Melt Racemization: The recovered (R)-N-phenylacetyl-2-chlorophenylglycine is mixed with an organic acid (e.g., phenylacetic acid, molar ratio 1:1).

-

Heating: The mixture is heated to a high temperature (e.g., 170°C) for a short period (e.g., 20 minutes). This process induces racemization, converting the enantiopure material back into the (R,S)-N-phenylacetyl-2-chlorophenylglycine racemate.

-

Recycling: The racemized material can be directly fed back into the enzymatic resolution step (Protocol 5.3.2), dramatically improving the overall process yield.

Protocol 5.3.4: Esterification to the Final Product [1][8]

-

Setup: Suspend the desired enantiopure amino acid (e.g., (S)-2-chlorophenylglycine) in anhydrous methanol and cool in an ice bath (0-5°C).

-

Reaction: Add thionyl chloride (SOCl₂) dropwise. After the addition, allow the reaction to proceed at room temperature for several hours (e.g., 5 hours).

-

Isolation: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the hydrochloride salt of the methyl ester.

-

Liberation of Free Ester: Dissolve the hydrochloride salt in water and adjust the pH to 8.0-10 with a base (e.g., NaHCO₃ solution). Extract the product with an organic solvent (e.g., CH₂Cl₂). Drying and concentrating the organic phase yields the final (S)-(+)-2-chlorophenylglycine methyl ester with high purity and yield (>98%).

Pathway III: Modern Asymmetric Synthesis

While resolution methods are effective, they are inherently inefficient as they require the synthesis of a racemic mixture followed by separation (and ideally, recycling). Modern asymmetric synthesis aims to create the desired enantiomer directly from a prochiral precursor, offering a more atom-economical and elegant solution.[11]

Asymmetric Reductive Amination

This powerful strategy involves the reaction of a ketone (or keto ester) with an amine source in the presence of a reducing agent and a chiral catalyst. The catalyst orchestrates the delivery of the hydride to one face of the transiently formed imine, leading to the preferential formation of one enantiomer of the amine product.[12][13]

For the synthesis of (R)-(-)-2-Chlorophenylglycine methyl ester, the logical precursor is methyl (2-chlorophenyl)glyoxylate.

Protocol 6.1.1: Synthesis of Methyl (2-Chlorophenyl)glyoxylate (Analogous Procedure) [7] Note: A direct protocol for the 2-chloro variant is not readily available in the cited literature; this is an analogous Friedel-Crafts acylation for a similar substrate.

-

Setup: A suspension of aluminium chloride (1.5 eq) in a chlorinated solvent (e.g., chloroform) is cooled to 0°C under an inert atmosphere.

-

Acylation: Methyl oxalyl chloride (2.16 eq) is added slowly. After stirring, chlorobenzene (2.19 eq) is added at 0°C.

-

Reaction: The mixture is stirred for an extended period (e.g., 16 hours) at room temperature.

-

Work-up: The reaction is quenched with water and extracted. The organic layer is washed, dried, and evaporated. The crude product is purified by column chromatography to yield the keto ester.

Protocol 6.1.2: Asymmetric Reductive Amination (Conceptual Protocol)

Note: This protocol is conceptual, based on established methods for other ketones, as a specific, detailed procedure for this substrate was not identified in the search results.

-

Catalyst Preparation: In a glovebox, a chiral catalyst system is prepared. This typically involves a transition metal precursor (e.g., an Iridium or Ruthenium complex) and a chiral phosphine ligand (e.g., a derivative of BINAP or Josiphos).[12][14]

-

Reaction Setup: The keto ester precursor, methyl (2-chlorophenyl)glyoxylate (1 eq), an ammonia source (e.g., ammonium formate or ammonia gas), and the chiral catalyst are combined in a suitable solvent (e.g., methanol or trifluoroethanol) within a high-pressure reactor.

-

Hydrogenation: The reactor is pressurized with hydrogen gas (H₂), and the reaction is stirred at a specific temperature and pressure until completion.

-

Work-up and Isolation: After depressurization, the catalyst is removed by filtration (e.g., through a silica plug). The solvent is evaporated, and the residue is purified by chromatography or crystallization to yield the enantiomerically enriched (R)-(-)-2-Chlorophenylglycine methyl ester.

Dynamic Kinetic Resolution (DKR)

Dynamic Kinetic Resolution (DKR) represents the pinnacle of efficiency for converting racemates. It combines the high enantioselectivity of a kinetic resolution (like the enzymatic method) with a simultaneous, in-situ racemization of the slower-reacting enantiomer. This allows, in principle, for the conversion of 100% of the racemic starting material into a single, enantiopure product in one pot.[8]

Chemoenzymatic DKR of Amines

A common strategy for the DKR of amines involves the combination of a lipase (for enantioselective acylation) and a transition metal catalyst (for racemization).[3][15][16]

-

Enzyme: A lipase, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), selectively acylates one enantiomer of the amine.

-

Racemization Catalyst: A ruthenium complex, such as Shvo's catalyst, or a heterogeneous palladium catalyst (Pd/C) facilitates the racemization of the unreacted amine enantiomer via a dehydrogenation/hydrogenation cycle. The amine is reversibly oxidized to an achiral imine, which is then non-selectively reduced back to the racemic amine, constantly replenishing the substrate pool for the enzyme.

While a specific protocol for (R)-(-)-2-Chlorophenylglycine methyl ester using this exact DKR method is not detailed in the provided search results, the methodology is well-established for a wide range of primary amines and represents a state-of-the-art approach that could be adapted for this synthesis.[3][14]

Comparison of Synthesis Routes and Data Summary

The choice of synthesis route depends heavily on factors such as scale, cost, available equipment, and desired purity.

| Parameter | Classical Resolution | Chemo-Enzymatic Kinetic Resolution | Asymmetric Synthesis / DKR |

| Theoretical Max Yield | 50% (without racemization) | 50% per cycle (approaching 100% with recycle) | ~100% |

| Key Reagents | Chiral Acid (e.g., Tartaric Acid) | Immobilized Enzyme (PGA), Acylating Agent | Chiral Catalyst (e.g., Ru/Ir complex), H₂ |

| Enantiomeric Excess (ee) | Good to Excellent (>99% achievable) | Excellent (>99%) [8] | Typically Excellent (>95%) |

| Process Complexity | Moderate (crystallization can be tricky) | High (multi-step: acylation, hydrolysis, separation, esterification, racemization) | Moderate to High (requires specialized catalysts and equipment, e.g., hydrogenator) |

| Scalability | Well-established for large scale | Proven for industrial scale | Highly scalable, atom-economical |

| "Green" Chemistry | Moderate (solvent use, waste from unwanted enantiomer if not recycled) | Good (biocatalysis, water as solvent) | Excellent (catalytic, high atom economy) |

| Key Advantage | Technically simpler, uses commodity reagents | High selectivity, robust and proven method | Most efficient, direct route |

| Key Disadvantage | Inherent 50% yield limit per pass | Multiple process steps | High initial cost of chiral catalysts |

Analytical Methods for Quality Control

Ensuring the enantiomeric purity of the final product is critical. The primary method for determining enantiomeric excess (ee) is Chiral High-Performance Liquid Chromatography (HPLC) .

-

Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation into two distinct peaks. The ratio of the areas of these peaks is used to calculate the enantiomeric excess.[10][11]

Conclusion and Future Outlook

The synthesis of (R)-(-)-2-Chlorophenylglycine methyl ester showcases the evolution of asymmetric synthesis. While classical resolution remains a viable, albeit less efficient, method, the chemo-enzymatic kinetic resolution using penicillin acylase has emerged as a highly robust and scalable industrial process. The strength of this method lies in its exceptional selectivity and the ability to racemize and recycle the undesired enantiomer, pushing overall yields towards quantitative levels.

Looking forward, direct asymmetric approaches like the reductive amination of α-keto esters and, particularly, integrated Dynamic Kinetic Resolution processes, represent the future. These methods are more atom-economical and process-efficient, aligning with the principles of green chemistry. As the cost and availability of specialized chiral metal catalysts and engineered enzymes continue to improve, these direct routes will likely become the preferred methods for the large-scale manufacturing of this and other critical chiral amine intermediates. The choice of method will always be a balance of economic, technical, and environmental factors, but the trend clearly favors more direct and elegant catalytic solutions.

References

- US Patent US20040176637A1. (2004). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.

-

Polyak, M., et al. (2014). Catalytic Cycle of Penicillin Acylase from Escherichia coli: QM/MM Modeling of Chemical Transformations in the Enzyme Active Site upon Penicillin G Hydrolysis. ACS Publications. [Link]

-

Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal. [Link]

- Various Authors. (2020). A diversity of recently reported methodology for asymmetric imine reduction. Royal Society of Chemistry.

-

Verhoeven, T., et al. (2019). Novel heterogeneous ruthenium racemization catalyst for dynamic kinetic resolution of chiral aliphatic amines. ResearchGate. [Link]

-

Lirias Document Server. (n.d.). Novel heterogeneous ruthenium racemization catalyst for dynamic kinetic resolution of chiral aliphatic amines. [Link]

-

Penicillin G Acylase. (n.d.). University of Wisconsin-La Crosse. [Link]

-

Cassani, C., et al. (2007). Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. ACS Publications. [Link]

- Chiral Amine Synthesis Methods, Developments and Applic

- CN Patent CN101864464B. (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.

-

Various Authors. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]

-

Fadnavis, N. W., et al. (2003). Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. ResearchGate. [Link]

- CN Patent CN101560533A. (2009). Preparation method of S-(+)-o-chlorobenzoyl glycine.

- CN Patent CN103172527A. (2013). Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.

-

University of Groningen. (2009). Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Dis. [Link]

- CN Patent CN101864464B. (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.

- CN Patent CN100548969C. (2009). A kind of preparation method of o-chlorobenzene glycine.

- Faber, K. (2007). Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control. Books.

-

González-López, M., et al. (2012). Catalytic Asymmetric Synthesis of α-Amino Acids. ACS Publications. [Link]

-

Asymmetric reductive amination for the synthesis of chiral amines. (n.d.). ResearchGate. [Link]

-

Chiral resolution. (n.d.). Wikipedia. [Link]

-

Wu, S., et al. (2018). Dynamic Kinetic Resolution of N-Protected Amino Acid Esters via Phase-Transfer Catalytic Base Hydrolysis. Semantic Scholar. [Link]

-

Suthrapu, S., et al. (2015). Clopidogrel Hydrogen Sulfate. ResearchGate. [Link]

-

Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. (2012). Patsnap Eureka. [Link]

- WO Patent WO2006003671A1. (2006). Process for preparing (s)-2-chlorophenylglycine methyl ester.

Sources

- 1. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]

- 3. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]

- 4. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A cationic ruthenium complex for the dynamic kinetic resolution of secondary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. methyl 2-(4-chlorophenyl)-2-oxoacetate synthesis - chemicalbook [chemicalbook.com]

- 8. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]

- 15. Novel heterogeneous ruthenium racemization catalyst for dynamic kinetic resolution of chiral aliphatic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Determination of Chiral Purity and Enantiomeric Excess of (R)-(-)-2-Chlorophenylglycine Methyl Ester

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Pharmaceutical Synthesis

(R)-(-)-2-Chlorophenylglycine methyl ester is a non-proteinogenic amino acid derivative of significant importance in the pharmaceutical industry. It serves as a key chiral building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antiplatelet agent Clopidogrel.[1][2][3] Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. The two mirror-image forms, or enantiomers, of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.

The biological activity of Clopidogrel, for instance, resides in its (S)-enantiomer. The synthesis of its precursor often involves the use of the corresponding (R)- or (S)-enantiomer of 2-chlorophenylglycine or its methyl ester.[3][4][5] Therefore, the use of (R)-(-)-2-Chlorophenylglycine methyl ester requires stringent control of its chiral purity. The presence of the undesired (S)-(+)-enantiomer can lead to process inefficiencies, the formation of diastereomeric impurities in subsequent steps, and potential regulatory challenges.

This technical guide provides a comprehensive framework for the determination of chiral purity and enantiomeric excess (e.e.) of (R)-(-)-2-Chlorophenylglycine methyl ester. It covers the foundational principles of chiral separation, delves into the development and validation of a robust analytical method using Chiral High-Performance Liquid Chromatography (HPLC), and discusses data interpretation, ensuring scientific integrity and regulatory compliance.

Foundational Concepts: Enantiomeric Excess and Purity

Enantiomeric Excess (e.e.) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other. It is calculated from the relative amounts of the two enantiomers, typically determined by the peak areas from a chromatogram.

-

Formula: e.e. (%) = |([Area_R] - [Area_S]) / ([Area_R] + [Area_S])| * 100 Where:

-

[Area_R] is the integrated peak area of the (R)-enantiomer.

-

[Area_S] is the integrated peak area of the (S)-enantiomer.

-

A sample with an e.e. of 100% is enantiomerically pure, containing only one enantiomer. A racemic mixture, containing equal amounts of both enantiomers (50:50), has an e.e. of 0%.[6] In the context of pharmaceutical intermediates, a high enantiomeric excess (typically >99.5%) is crucial for ensuring the stereochemical integrity of the final API.

Analytical Methodology: Chiral HPLC as the Gold Standard

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most widely adopted and reliable technique for separating and quantifying enantiomers of chiral compounds like amino acid esters.[6][7][8] The principle lies in the differential interaction between the two enantiomers and the chiral environment of the stationary phase, leading to different retention times and, thus, separation.

The Mechanism of Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated or immobilized on a silica support, are exceptionally effective for resolving a broad range of chiral molecules, including amino acid derivatives.[9][10][11] Their chiral recognition mechanism is complex but is understood to involve a combination of interactions:

-

Hydrogen Bonding: Interactions between the analyte's polar groups (e.g., amine, ester) and the carbamate groups on the polysaccharide derivative.

-

π-π Interactions: Stacking between the aromatic rings of the analyte (the 2-chlorophenyl group) and the phenyl groups on the CSP.

-

Dipole-Dipole Interactions: Occurring between polar functional groups on both the analyte and the CSP.

-

Steric Hindrance: The most crucial factor, where one enantiomer fits more favorably into the chiral grooves or cavities of the helical polysaccharide structure than the other, leading to a stronger interaction and longer retention time.[9][11]

The selection of a specific polysaccharide-based column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) selector, often provides excellent selectivity for this class of compounds.[10]

In-Depth Protocol: Chiral HPLC Method Development and Validation

The development of a robust and reliable chiral HPLC method is a systematic process. The goal is to achieve baseline separation (Resolution > 1.5) between the (R)- and (S)-enantiomer peaks, ensuring accurate quantification.

Step-by-Step Experimental Protocol

This protocol outlines a typical starting point for the analysis of (R)-(-)-2-Chlorophenylglycine methyl ester.

1. Instrumentation:

-

A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.

2. Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H) or Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralpak® AD-H), 250 x 4.6 mm, 5 µm | These phases have proven high success rates for separating amino acid derivatives.[7] |

| Mobile Phase | n-Hexane / 2-Propanol (IPA) (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA) | A normal-phase system provides good selectivity. TFA is a modifier that protonates the basic amine group, reducing peak tailing and improving peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column pressure. |

| Column Temp. | 25 °C | Temperature can affect selectivity; maintaining a constant temperature ensures reproducibility. |

| Detection | UV at 220 nm | The phenyl ring provides strong UV absorbance at this wavelength. |

| Injection Vol. | 10 µL | |

| Sample Prep. | Dissolve sample in mobile phase to a concentration of ~0.5 mg/mL. | Ensures compatibility with the mobile phase and prevents solvent effects on the peak shape. |

3. Method Optimization Logic:

If the initial conditions do not provide adequate separation, a logical optimization process is required.

Caption: Logical workflow for chiral HPLC method development.

Method Validation: Ensuring Trustworthiness

Once an optimized method is established, it must be validated to demonstrate its suitability for its intended purpose, in accordance with guidelines such as ICH Q2(R1).[12][13][14][15][16] Validation ensures the method is reliable, reproducible, and accurate.

Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as its counter-enantiomer. This is demonstrated by injecting the individual enantiomers (if available) and a racemic mixture to confirm peak identity and resolution.

-

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. For enantiomeric excess, this is particularly important for the quantitation of the minor enantiomer. A series of solutions with varying concentrations of the (S)-enantiomer spiked into the (R)-enantiomer should be prepared and analyzed.

-

Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing samples with known amounts of the (S)-enantiomer spiked in.

-

Precision:

-

Repeatability: Precision under the same operating conditions over a short interval. Assessed by multiple injections of the same sample.

-

Intermediate Precision: Assesses the effect of random events (different days, analysts, or equipment) on the precision of the method.[16]

-

-

Limit of Quantitation (LOQ): The lowest amount of the (S)-enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for purity testing and is often required to be around the 0.1% level.

Data Analysis and Interpretation

A successful chiral separation will yield a chromatogram with two distinct, well-resolved peaks corresponding to the (R) and (S) enantiomers.

1. Peak Identification: The first step is to identify which peak corresponds to which enantiomer. This typically requires a reference standard of one of the pure enantiomers. The larger peak in a sample of (R)-(-)-2-Chlorophenylglycine methyl ester will correspond to the (R)-enantiomer.

2. Calculation of Enantiomeric Excess: Using the integrated peak areas from the chromatogram, the e.e. is calculated as previously described.

Example Data and Calculation:

| Enantiomer | Retention Time (min) | Peak Area |

| (S)-(+) | 8.5 | 15,000 |

| (R)-(-) | 10.2 | 2,985,000 |

-

Total Area = 15,000 + 2,985,000 = 3,000,000

-

e.e. (%) = |(2,985,000 - 15,000) / (3,000,000)| * 100 = 99.0%

Overall Analytical Workflow

The entire process, from receiving a sample to reporting the final result, follows a structured workflow to ensure consistency and accuracy.

Caption: Standard workflow for e.e. determination by chiral HPLC.

Conclusion

The accurate determination of the enantiomeric excess of (R)-(-)-2-Chlorophenylglycine methyl ester is a non-negotiable aspect of quality control in the synthesis of pharmaceuticals like Clopidogrel. Chiral HPLC, particularly with polysaccharide-based stationary phases, stands as the definitive analytical technique for this purpose. A thorough understanding of the principles of chiral recognition, coupled with a systematic approach to method development and rigorous validation according to ICH guidelines, ensures that the data generated is accurate, reliable, and defensible. This guide provides the foundational knowledge and practical framework necessary for scientists to implement and execute this critical analytical task with confidence and scientific integrity.

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

-

Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. ResearchGate. [Link]

-